Synthesis of 1,2-O-Ethylidene-b-D-mannopyranose from D-mannose.
Synthesis of 1,2-O-Ethylidene-b-D-mannopyranose from D-mannose.
A Technical Guide for Carbohydrate Chemists and Drug Developers
Executive Summary
The synthesis of 1,2-O-ethylidene-β-D-mannopyranose represents a critical maneuver in carbohydrate chemistry, primarily serving as a rigidified building block for
This guide details the Reductive Cyclization Protocol (often associated with the Kochetkov-Betaneli methodology). This approach leverages the neighboring group participation of a C2-acetate to lock the anomeric center into the
Strategic Analysis: The "Why" and "How"
The Stereochemical Challenge
D-Mannose typically exists as the
- -Anomer: C1-OH (axial) and C2-OH (axial) are trans-diaxial (dihedral angle ~180°). Ring closure is geometrically impossible without distorting to a boat/skew form.
- -Anomer: C1-OH (equatorial) and C2-OH (axial) are cis (dihedral angle ~60°). This geometry perfectly accommodates the 5-membered acetal ring.
Therefore, the synthesis of the 1,2-O-ethylidene derivative forces the sugar into the
The Reaction Pathway
The synthesis does not proceed by direct acetalization of free mannose, which yields the 4,6-O-ethylidene derivative. Instead, it utilizes a reductive rearrangement of a glycosyl bromide.
-
Activation: Conversion of mannose pentaacetate to the glycosyl bromide.
-
Cyclization: The C2-acetate participates to displace the bromide, forming a 1,2-acetoxonium ion .
-
Reduction: Sodium borohydride (NaBH
) attacks the acetoxonium ion. Crucially, hydride attack occurs at the dioxolane carbon (formerly the carbonyl), not the anomeric center, generating the ethylidene acetal.
Experimental Protocol
Phase 1: Precursor Synthesis (Mannosyl Bromide)
Target: 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide.[1]
-
Reagents: D-Mannose (10 g), Acetic Anhydride (50 mL), Pyridine (50 mL), HBr (33% in AcOH).
-
Peracetylation: Suspend D-mannose in pyridine/acetic anhydride (1:1) at 0°C. Stir overnight at RT. Pour into ice water, extract with DCM, wash with HCl/NaHCO
, and concentrate to give the crude pentaacetate. -
Bromination: Dissolve the pentaacetate in DCM (20 mL). Add HBr in AcOH (5 equiv) at 0°C. Stir for 2–4 hours.
-
Workup: Dilute with DCM, wash rapidly with ice-cold NaHCO
(aq) and brine. Dry over MgSO and concentrate in vacuo at <40°C.-
Critical Note: The bromide is unstable. Use immediately for Phase 2.
-
Phase 2: Reductive Cyclization (The Core Reaction)
Target: 3,4,6-Tri-O-acetyl-1,2-O-[(S)-ethylidene]-β-D-mannopyranose.
Materials:
-
Crude Mannosyl Bromide (from Phase 1, ~20 mmol)
-
Sodium Borohydride (NaBH
, 10 equiv) -
Acetonitrile (anhydrous, degassed)
-
Tetrabutylammonium iodide (TBAI, catalytic - optional but recommended for kinetics)
Procedure:
-
Dissolution: Dissolve the freshly prepared mannosyl bromide in anhydrous acetonitrile (0.1 M concentration).
-
Reduction: Add solid NaBH
in portions with vigorous stirring at 0°C.-
Observation: Hydrogen gas evolution will occur.[2] Ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting bromide (
) will disappear, and the ethylidene product ( ) will appear. -
Quench: Cool to 0°C. Carefully add acetone (to consume excess borohydride) followed by slow addition of saturated NH
Cl. -
Extraction: Dilute with CHCl
. Wash the organic layer with water (3x) to remove boric acid salts. -
Purification: Dry over Na
SO , concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).-
Yield: Typically 65–75%.
-
Physical State: White crystals or crystalline foam.
-
Phase 3: Deprotection (Optional)
Target: 1,2-O-Ethylidene-β-D-mannopyranose (Free triol).
-
Zemplén Conditions: Dissolve the tri-O-acetyl derivative in dry MeOH.
-
Catalysis: Add NaOMe (0.1 equiv) in MeOH. Stir at RT for 1 hour.
-
Neutralization: Neutralize with acidic resin (e.g., Amberlite IR-120 H
) to pH 7.-
Warning: Do not over-acidify; the 1,2-ethylidene acetal is acid-labile.
-
-
Isolation: Filter resin and concentrate to afford the free sugar.
Mechanistic Visualization
The following diagram illustrates the transformation from the glycosyl bromide to the ethylidene derivative, highlighting the critical hydride attack on the acetoxonium intermediate.
Caption: Mechanistic pathway showing the conversion of the glycosyl bromide to the 1,2-O-ethylidene derivative via the acetoxonium ion intermediate.
Characterization & Data Summary
The identity of the product is confirmed by the rigid bicyclic structure, which produces distinct NMR signatures.
| Parameter | Value / Observation | Interpretation |
| Melting Point | 108–110 °C | Indicates high purity crystalline solid. |
| The small coupling constant is characteristic of the 1,2-cis-fused | ||
| Ethylidene CH | Doublet confirms the methyl group is coupled to the acetal proton. | |
| Ethylidene CH | Quartet confirms the acetal proton. | |
| Stereochemistry | (S)-Ethylidene | The methyl group is exo relative to the pyranose ring (confirmed by X-ray). |
| Crystal System | Orthorhombic ( | Confirmed by single-crystal X-ray diffraction. |
Troubleshooting & Critical Controls
-
Moisture Sensitivity: The acetoxonium intermediate is highly sensitive to water. If the acetonitrile is wet, the intermediate will hydrolyze to the 1,2-hydroxy-acetate (hemiacetal) or orthoester byproducts rather than the ethylidene acetal. Action: Distill MeCN over CaH
or use molecular sieves. -
Bromide Instability: Mannosyl bromides decompose faster than glucosyl bromides. Action: Do not store the bromide; proceed to reduction immediately after workup.
-
Acetal Stability: The 1,2-O-ethylidene group is stable to base (Zemplén conditions) but hydrolyzes rapidly in aqueous acid. Action: Avoid acidic workups or silica gel with acidic pH (add 1% triethylamine to eluent if necessary).
References
-
Kinfe, H. H., Makolo, F. L., Phasha, Z., & Muller, A. (2012). 3,4,6-Tri-O-acetyl-1,2-[(S)-ethylidene]-β-D-mannopyranose. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2520.
-
Betaneli, V. I., Ovchinnikov, M. V., Backinowsky, L. V., & Kochetkov, N. K. (1982).[3] A convenient synthesis of 1,2-O-benzylidene and 1,2-O-ethylidene derivatives of carbohydrates. Carbohydrate Research, 107(2), 285-291.
-
Crich, D. (2010). Mechanism of a chemical glycosylation reaction. Accounts of Chemical Research, 43(8), 1144-1153.
